molecular formula C23H21N7O3 B2983941 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207042-81-6

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2983941
CAS No.: 1207042-81-6
M. Wt: 443.467
InChI Key: NSNHVAYPYSJAKW-UHFFFAOYSA-N
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Description

6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This kinase is a key component of the BMP (Bone Morphogenetic Protein) signaling pathway, and dysregulated ALK2 activity, particularly due to mutations, is implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) (PubMed) and in certain subtypes of diffuse intrinsic pontine glioma (DIPG) (PubMed) . Consequently, this compound serves as a critical research tool for investigating the pathological mechanisms of heterotopic ossification and tumorigenesis in these conditions. Its mechanism involves binding to the kinase domain of ALK2, thereby suppressing the downstream phosphorylation of SMAD proteins (primarily SMAD1/5/8) and altering gene expression profiles. Researchers utilize this inhibitor in in vitro cell-based assays and in vivo models to dissect BMP pathway biology, to evaluate its effects on osteoblast differentiation, and to explore its potential as a therapeutic candidate for ALK2-driven diseases. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3/c1-4-32-18-9-7-17(8-10-18)30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-33-19)16-6-5-14(2)15(3)11-16/h5-11,13H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHVAYPYSJAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that incorporates various pharmacophores known for their biological activities. This article reviews its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure

The molecular formula of the compound is C23H21N7O2C_{23}H_{21}N_7O_2 with a molecular weight of 427.46 g/mol. Its structure features multiple functional groups that contribute to its biological properties.

PropertyValue
Molecular Weight427.46 g/mol
Molecular FormulaC23 H21 N7 O2
LogP4.4327
Polar Surface Area84.365 Ų
Hydrogen Bond Acceptors8

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, particularly the 1,2,4-oxadiazole and triazole moieties. These structures have been associated with various pharmacological effects such as:

  • Anticancer Activity : The oxadiazole derivatives have shown significant anticancer potential by targeting enzymes involved in cancer cell proliferation (e.g., thymidylate synthase and HDAC) .
  • Antimicrobial Properties : Compounds containing the triazole ring have demonstrated efficacy against a range of bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes that play a role in tumor growth and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxicity against cancer cells .

Case Study 1: Anticancer Potential

A study evaluated the anticancer activity of similar oxadiazole derivatives against various cancer cell lines. The results indicated that compounds with similar structures to our target compound significantly inhibited cell viability in breast and colon cancer cells.

  • Cell Line Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values : Ranged from 10 µM to 30 µM depending on the derivative.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of triazole derivatives. The findings revealed that compounds incorporating the triazole moiety showed effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 5 µg/mL to 20 µg/mL.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Features/Activities Reference
Compound A R₁: 3,4-dimethylphenyl; R₂: 4-ethoxy C₂₃H₂₁N₇O₃ 427.5 Enhanced lipophilicity; potential kinase inhibition*
6-((3-(3-Bromophenyl)-oxadiazolyl)methyl)-3-(4-ethoxyphenyl)-triazolopyrimidinone R₁: 3-bromophenyl; R₂: 4-ethoxy C₂₁H₁₆BrN₇O₃ 502.3 Bromine increases steric bulk; possible DNA interaction
3-(4-Methylbenzyl)-6-((3-(3,4-dimethylphenyl)-oxadiazolyl)methyl)-triazolopyrimidinone R₁: 3,4-dimethylphenyl; R₂: 4-methylbenzyl C₂₃H₂₁N₇O₂ 427.5 Methylbenzyl enhances hydrophobicity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolopyrimidinone R₁: 4-chlorophenoxy; R₂: isopropyl C₂₁H₁₈ClN₅O₂ 408.9 Chlorophenoxy improves metabolic stability
3-(3-Chlorobenzyl)-6-((3-(4-ethoxyphenyl)-oxadiazolyl)methyl)-triazolopyrimidinone R₁: 4-ethoxyphenyl; R₂: 3-chlorobenzyl C₂₂H₁₈ClN₇O₃ 463.9 Chlorobenzyl may enhance receptor affinity

*Inferred from structural similarity to kinase inhibitors in triazolopyrimidinone family.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, given its complex heterocyclic framework?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:

  • Cyclization of precursors to form the 1,2,4-oxadiazole and triazolopyrimidine moieties.
  • Functionalization via alkylation or nucleophilic substitution to attach substituents (e.g., 3,4-dimethylphenyl and 4-ethoxyphenyl groups).
  • Purification using column chromatography or recrystallization.
    Critical parameters include solvent selection (e.g., ethanol/water mixtures for solubility optimization) and temperature control to avoid side reactions. Confirmation of intermediates via 1^1H/13^13C NMR and mass spectrometry is essential .

Q. How can researchers confirm the molecular structure and purity of the compound?

Methodological Answer:

  • Spectroscopic Validation : 1^1H NMR (to confirm proton environments of aromatic and alkyl groups), 13^13C NMR (to verify carbonyl and heterocyclic carbons), and HRMS (for molecular ion matching).
  • Elemental Analysis : To ensure stoichiometric consistency.
  • HPLC-MS : For purity assessment (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous signals.
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice, as demonstrated for analogous triazolopyrimidine derivatives .
  • Computational Modeling : Use DFT (B3LYP/6-311G(d,p)) to simulate NMR chemical shifts and compare with experimental data .

Q. What methodologies are recommended for studying the compound’s supramolecular interactions (e.g., hydrogen bonding, π-π stacking)?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Identify intermolecular interactions (e.g., N–H···N hydrogen bonds, C–H···π contacts) that stabilize the crystal lattice.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals).
  • DFT Calculations : Map electrostatic potential surfaces to predict reactive sites for intermolecular interactions .

Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-TsOH for cyclization).
  • Kinetic Monitoring : Use in-situ IR or HPLC to track intermediate formation and adjust reaction times.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h for energy-intensive steps .

Q. How can in silico tools predict the compound’s pharmacokinetic properties and drug-likeness?

Methodological Answer:

  • SwissADME Analysis : Calculate logP (lipophilicity), topological polar surface area (TPSA), and solubility (LogS). For example, a TPSA >80 Ų may indicate poor membrane permeability.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., 14α-demethylase for antifungal activity).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt Formation : React with sodium bicarbonate or HCl to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Q. What strategies mitigate degradation during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Light Protection : Use amber vials to prevent photodegradation of the triazole ring.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Key Research Gaps Identified

  • Mechanistic Studies : Limited data on the compound’s metabolic pathways (CYP450 interactions).
  • In Vivo Efficacy : Requires PK/PD studies in rodent models to validate computational predictions.
  • Toxicity Profiling : Absence of Ames test or hERG channel inhibition data .

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